molecular formula C10H11ClF2O B8031274 1-Butoxy-4-chloro-2,3-difluorobenzene

1-Butoxy-4-chloro-2,3-difluorobenzene

Cat. No.: B8031274
M. Wt: 220.64 g/mol
InChI Key: RWCFUSMLQCBYLW-UHFFFAOYSA-N
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Description

1-Butoxy-4-chloro-2,3-difluorobenzene is an organic compound with the molecular formula C10H11ClF2O It is a derivative of benzene, where the benzene ring is substituted with butoxy, chloro, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles such as butoxy, chloro, and difluoro groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired substitution.

Industrial Production Methods

Industrial production of 1-Butoxy-4-chloro-2,3-difluorobenzene may involve multi-step processes starting from simpler benzene derivatives. For example, the gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene can produce intermediates that are further halogenated and dehydrohalogenated to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-chloro-2,3-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, organometallic reagents, and catalysts such as palladium. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

1-Butoxy-4-chloro-2,3-difluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butoxy-4-chloro-2,3-difluorobenzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Butoxy-4-chloro-2,3-difluorobenzene include other substituted benzene derivatives such as:

Uniqueness

This compound is unique due to its specific combination of butoxy, chloro, and difluoro groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-butoxy-4-chloro-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCFUSMLQCBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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